molecular formula C22H30N2O3 B6763232 N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide

N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide

Cat. No.: B6763232
M. Wt: 370.5 g/mol
InChI Key: ZRUDINKNTXBZFF-UHFFFAOYSA-N
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Description

N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-15-18(16(2)26-23-15)12-20(25)24(14-17-10-8-7-9-11-17)19-13-21(3,4)27-22(19,5)6/h7-11,19H,12-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUDINKNTXBZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N(CC2=CC=CC=C2)C3CC(OC3(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 3,5-dimethyl-4-nitroacetanilide.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole derivative.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the oxazole derivative reacts with 2,2,5,5-tetramethyloxolan-3-amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, or electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings, where specific chemical properties are desired.

Mechanism of Action

The mechanism by which N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Lacks the tetramethyloxolan group, potentially altering its reactivity and biological activity.

    N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide: Lacks the benzyl and oxazole groups, which may significantly change its chemical properties and applications.

Uniqueness

N-benzyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.

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